![molecular formula C6H7N5 B15245402 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a bicyclic system with fused pyrimidine rings, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. The acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate results in the formation of pyrimido[4,5-d]pyrimidines with different substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ceric ammonium nitrate can enhance the efficiency of the cyclization reactions .
化学反応の分析
Types of Reactions: 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .
科学的研究の応用
1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The compound may also interact with other molecular pathways, contributing to its diverse biological effects.
類似化合物との比較
Pyrimido[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the fused rings.
Uniqueness: 1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine is unique due to its specific structure and the presence of an amino group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .
特性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
7,8-dihydropyrimido[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H7N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-2H,3H2,(H2,7,9)(H,8,10,11) |
InChIキー |
IOPUDWAXMDWHEK-UHFFFAOYSA-N |
正規SMILES |
C1NC2=NC=NC=C2C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
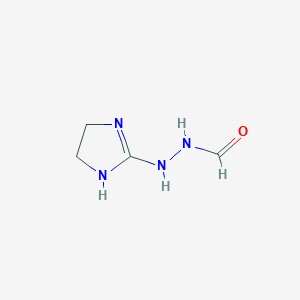
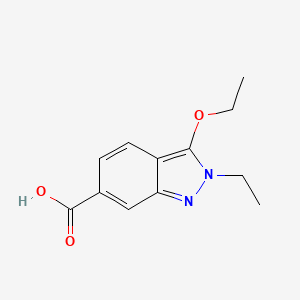
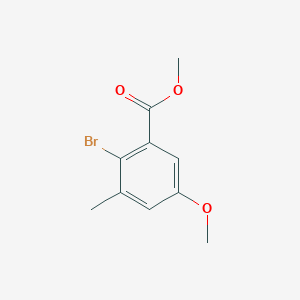
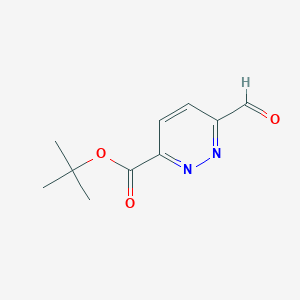

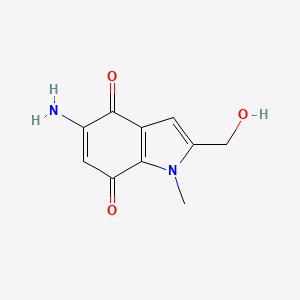
![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
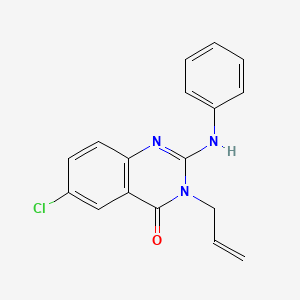
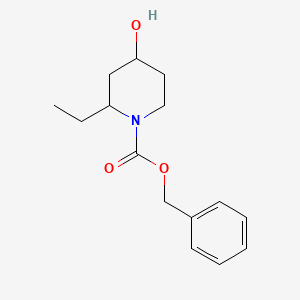
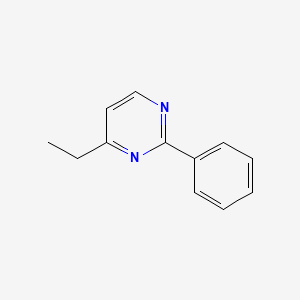
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
